molecular formula C6H9Br B13824677 6-bromobicyclo[3.1.0]hexane

6-bromobicyclo[3.1.0]hexane

Katalognummer: B13824677
Molekulargewicht: 161.04 g/mol
InChI-Schlüssel: ZTAMDWYIUNPWAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromobicyclo[310]hexane is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromobicyclo[3.1.0]hexane typically involves the bromination of bicyclo[3.1.0]hexane. One common method is the addition of bromine to bicyclo[3.1.0]hexane in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromobicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Bromobicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-bromobicyclo[3.1.0]hexane involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the bromine atom is removed, resulting in the formation of bicyclo[3.1.0]hexane. The compound’s unique bicyclic structure and the presence of the bromine atom contribute to its reactivity and versatility in different chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromobicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine and less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the reaction conditions and reagents used .

Eigenschaften

Molekularformel

C6H9Br

Molekulargewicht

161.04 g/mol

IUPAC-Name

6-bromobicyclo[3.1.0]hexane

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5(4)6/h4-6H,1-3H2

InChI-Schlüssel

ZTAMDWYIUNPWAA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C1)C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.